Cas no 97947-55-2 (2-Chloro-N-(4-phenylbutyl)acetamide)
2-Chloro-N-(4-phenylbutyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(4-phenylbutyl)acetamide
- AKOS003873670
- EN300-28381
- 97947-55-2
- Z258588746
- SCHEMBL10933092
- Acetamide, 2-chloro-N-(4-phenylbutyl)-
- 2-Chloro-N-(4-phenylbutyl)acetamide
-
- Inchi: 1S/C12H16ClNO/c13-10-12(15)14-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
- InChI Key: JLYLPENIFFWWRQ-UHFFFAOYSA-N
- SMILES: C(NCCCCC1=CC=CC=C1)(=O)CCl
Computed Properties
- Exact Mass: 225.0920418g/mol
- Monoisotopic Mass: 225.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.1Ų
2-Chloro-N-(4-phenylbutyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C378528-25mg |
2-chloro-N-(4-phenylbutyl)acetamide |
97947-55-2 | 25mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C378528-50mg |
2-chloro-N-(4-phenylbutyl)acetamide |
97947-55-2 | 50mg |
$ 95.00 | 2022-04-28 | ||
| TRC | C378528-250mg |
2-chloro-N-(4-phenylbutyl)acetamide |
97947-55-2 | 250mg |
$ 320.00 | 2022-04-28 | ||
| Enamine | EN300-28381-1g |
2-chloro-N-(4-phenylbutyl)acetamide |
97947-55-2 | 95% | 1g |
$414.0 | 2023-09-07 | |
| Enamine | EN300-28381-5g |
2-chloro-N-(4-phenylbutyl)acetamide |
97947-55-2 | 95% | 5g |
$1199.0 | 2023-09-07 | |
| Enamine | EN300-28381-10g |
2-chloro-N-(4-phenylbutyl)acetamide |
97947-55-2 | 95% | 10g |
$1778.0 | 2023-09-07 | |
| Enamine | EN300-28381-0.05g |
2-chloro-N-(4-phenylbutyl)acetamide |
97947-55-2 | 95.0% | 0.05g |
$76.0 | 2025-03-19 | |
| Enamine | EN300-28381-0.1g |
2-chloro-N-(4-phenylbutyl)acetamide |
97947-55-2 | 95.0% | 0.1g |
$113.0 | 2025-03-19 | |
| Enamine | EN300-28381-0.25g |
2-chloro-N-(4-phenylbutyl)acetamide |
97947-55-2 | 95.0% | 0.25g |
$162.0 | 2025-03-19 | |
| Enamine | EN300-28381-0.5g |
2-chloro-N-(4-phenylbutyl)acetamide |
97947-55-2 | 95.0% | 0.5g |
$310.0 | 2025-03-19 |
2-Chloro-N-(4-phenylbutyl)acetamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-Chloro-N-(4-phenylbutyl)acetamide
Introduction to 2-Chloro-N-(4-phenylbutyl)acetamide (CAS No. 97947-55-2)
2-Chloro-N-(4-phenylbutyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 97947-55-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to an alkyl or aryl group. The structural features of 2-Chloro-N-(4-phenylbutyl)acetamide make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The presence of a chloro substituent on the acetamide backbone enhances its reactivity, making it a valuable building block for further functionalization. The 4-phenylbutyl side chain introduces a phenyl ring, which is known for its ability to modulate biological activity through hydrophobic interactions and π-stacking effects. This combination of structural elements positions 2-Chloro-N-(4-phenylbutyl)acetamide as a promising candidate for drug discovery efforts targeting various diseases, including neurological disorders and inflammatory conditions.
In recent years, there has been growing interest in the development of small-molecule modulators that can interact with specific biological targets with high selectivity and efficacy. The amide functional group in 2-Chloro-N-(4-phenylbutyl)acetamide provides a favorable pharmacophore for designing molecules that can modulate enzyme activity or receptor binding. For instance, amides have been widely used in the synthesis of protease inhibitors, which are crucial in treating conditions such as HIV/AIDS and cancer. The chloro substituent further enhances the compound's potential as a pharmacological tool by allowing for facile derivatization through nucleophilic substitution reactions.
One of the most compelling aspects of 2-Chloro-N-(4-phenylbutyl)acetamide is its role as a precursor in the synthesis of more complex pharmacologically active compounds. Researchers have leveraged its structural framework to develop novel analogs with improved pharmacokinetic properties and reduced toxicity. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which play a critical role in cancer therapy by inhibiting aberrant signaling pathways. The phenylbutyl moiety, in particular, has been shown to enhance binding affinity to certain protein targets, making it an attractive scaffold for medicinal chemists.
The chemical reactivity of 2-Chloro-N-(4-phenylbutyl)acetamide also makes it useful in synthetic organic chemistry for constructing more intricate molecular architectures. The chloro group can be selectively displaced by various nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups. This flexibility has enabled the preparation of libraries of compounds for high-throughput screening (HTS), a common approach in drug discovery pipelines. Additionally, the acetamide moiety can undergo cyclization reactions or participate in condensation reactions with carbodiimides or hydrazides, further expanding its synthetic utility.
Recent advancements in computational chemistry have also highlighted the importance of 2-Chloro-N-(4-phenylbutyl)acetamide as a key intermediate in designing molecules with optimized properties. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its binding affinity and selectivity towards biological targets. These insights have guided the rational design of new analogs with enhanced therapeutic potential. Furthermore, machine learning algorithms have been employed to predict the biological activity of derivatives based on their structural features, streamlining the drug discovery process.
The pharmaceutical industry has recognized the significance of 2-Chloro-N-(4-phenylbutyl)acetamide as a versatile building block for drug development. Several companies and academic institutions have reported synthetic routes to this compound and its derivatives, underscoring its importance in medicinal chemistry research. The ease with which it can be synthesized and modified makes it an attractive choice for both academic laboratories and industrial R&D teams working on next-generation therapeutics.
Looking ahead, continued research into 2-Chloro-N-(4-phenylbutyl)acetamide and its derivatives is expected to yield novel therapeutic agents with broad clinical applications. The combination of its structural features—namely the chloro-substituted acetamide core and the phenylbutyl side chain—provides a rich foundation for innovation in drug design. As our understanding of biological pathways grows more sophisticated, compounds like this will play an increasingly critical role in addressing complex diseases through targeted molecular intervention.
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